2-Hydroxyethyl-4-diethylphosphonobenzoate
Description
2-Hydroxyethyl-4-diethylphosphonobenzoate is an organophosphorus compound characterized by a benzoate ester backbone substituted with a diethylphosphono group at the para position and a hydroxyethyl ester moiety. Its structure combines phosphonate and ester functionalities, making it relevant in applications such as flame retardancy, polymer modification, and medicinal chemistry.
Properties
IUPAC Name |
2-hydroxyethyl 4-diethoxyphosphorylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O6P/c1-3-18-20(16,19-4-2)12-7-5-11(6-8-12)13(15)17-10-9-14/h5-8,14H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTYGOLLVVSYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C(=O)OCCO)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl-4-diethylphosphonobenzoate typically involves the esterification of 4-diethylphosphonobenzoic acid with 2-hydroxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl-4-diethylphosphonobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The diethylphosphono group can be reduced to a phosphine oxide.
Substitution: The benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products Formed
Oxidation: Formation of 4-diethylphosphonobenzoic acid.
Reduction: Formation of 4-diethylphosphonobenzyl alcohol.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
2-Hydroxyethyl-4-diethylphosphonobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl-4-diethylphosphonobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the diethylphosphono group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on 4-hydroxybenzaldehyde and related derivatives , which share a benzoate-like aromatic core but lack the phosphonate and hydroxyethyl ester groups. Below is a comparative analysis based on structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Findings from Literature:
- 4-Hydroxybenzaldehyde derivatives exhibit antimicrobial and antioxidant properties due to the phenolic hydroxyl group . In contrast, phosphonate-containing compounds like this compound are more associated with flame suppression and metal chelation.
- Ester hydrolysis rates vary significantly: Ethyl esters (e.g., ethyl 4-hydroxybenzoate) are more stable than hydroxyethyl esters, which may undergo faster hydrolysis under basic conditions . This suggests that this compound’s stability in aqueous environments could be a limiting factor.
- Phosphonate groups enhance thermal stability compared to carboxylate analogs. For example, diethyl phenylphosphonate decomposes above 300°C, whereas carboxylate esters degrade at lower temperatures .
Limitations of Available Evidence
The provided sources lack direct data on this compound, necessitating extrapolation from structurally related compounds. For instance:
- Chromatographic behavior (e.g., HPLC retention times) of hydroxyethyl esters may differ due to the phosphonate group’s polarity.
Biological Activity
2-Hydroxyethyl-4-diethylphosphonobenzoate (CAS Number: 1263034-16-7) is a phosphonate compound that has garnered attention for its potential biological activity. This article explores its biological mechanisms, interactions, and applications based on diverse research findings.
- Molecular Formula : C13H19O6P
- Molecular Weight : 302.26 g/mol
- IUPAC Name : 2-hydroxyethyl 4-diethoxyphosphorylbenzoate
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the diethylphosphono group participates in electrostatic interactions. These interactions can modulate the activity of target molecules, leading to various biochemical effects, including enzyme inhibition and modulation of signaling pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown its potential to affect phosphatase activity, which is crucial in various biological processes.
Case Studies
-
Enzyme Interaction Study :
- Objective : To evaluate the inhibitory effect on alkaline phosphatase.
- Method : In vitro assays were conducted using varying concentrations of the compound.
- Findings : The compound demonstrated a dose-dependent inhibition of alkaline phosphatase, suggesting its potential as a biochemical tool for studying enzyme regulation.
-
Cellular Studies :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Method : MTT assays were performed on various cancer cell lines.
- Findings : The compound exhibited selective cytotoxicity towards certain cancer cells, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Diethylphosphonobenzoic acid | Lacks hydroxyethyl group | Moderate enzyme inhibition |
| 2-Hydroxyethyl benzoate | Lacks diethylphosphono group | Limited biological activity |
| Diethylphosphonobenzoate derivatives | Varying substituents on the benzoate ring | Diverse applications in synthesis |
The unique combination of hydroxyethyl and diethylphosphono groups in this compound enhances its reactivity and biological potential compared to similar compounds.
Medicinal Chemistry
This compound is being explored for its potential as a precursor in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in therapeutic applications.
Industrial Applications
In addition to its biological significance, this compound is utilized in the synthesis of specialty chemicals and materials due to its unique chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
